Butacaine-Sulfat

Übersicht

Beschreibung

Butacaine sulfate is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical applications due to its efficacy in numbing localized areas . The compound is known for its ability to block nerve impulses, providing temporary relief from pain.

Wissenschaftliche Forschungsanwendungen

Butacainsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird beim Studium von Veresterungs- und Reduktionsreaktionen verwendet.

Biologie: Forscher verwenden es, um die Mechanismen der Blockierung von Nervenimpulsen zu verstehen.

Industrie: Butacainsulfat wird in der pharmazeutischen Industrie zur Herstellung von Anästhesielösungen verwendet.

5. Wirkmechanismus

Butacainsulfat übt seine Wirkung aus, indem es Natriumionenkanäle auf Nervenmembranen blockiert. Diese Wirkung verhindert die Entstehung und Weiterleitung von Nervenimpulsen, was zu einem vorübergehenden Gefühlsverlust im Zielbereich führt . Die Verbindung zielt speziell auf schmerzempfindende Nervenfasern ab, wodurch sie für eine lokale Anästhesie wirksam ist.

Ähnliche Verbindungen:

Procain: Ein weiteres Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Lidocain: Bekannt für seinen schnellen Wirkungseintritt und eine längere Wirkdauer im Vergleich zu Butacain.

Bupivacain: Bietet eine längere Anästhesiedauer, hat aber ein höheres Risiko für Kardiotoxizität.

Einzigartigkeit von Butacainsulfat: Butacainsulfat ist aufgrund seiner spezifischen Esterstruktur einzigartig, die ein Gleichgewicht zwischen Wirksamkeit und Sicherheit bietet. Seine Fähigkeit, Nervenimpulse selektiv zu blockieren, ohne nennenswerte systemische Auswirkungen, macht es zu einer bevorzugten Wahl für bestimmte medizinische Anwendungen .

Wirkmechanismus

Butacaine sulfate, also known as Butacaine sulphate, is a compound used as a local anesthetic . This article will cover the mechanism of action of Butacaine sulfate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that local anesthetics like butacaine typically target voltage-gated sodium channels, inhibiting the influx of sodium ions into neurons and preventing the generation and conduction of nerve impulses .

Mode of Action

Local anesthetics generally work by blocking voltage-gated sodium channels, which inhibits the propagation of action potentials in neurons, leading to a loss of sensation in the area where the anesthetic is applied .

Pharmacokinetics

A study has shown that the degradation of butacaine sulfate follows first-order kinetics .

Result of Action

The primary result of Butacaine sulfate’s action is the inhibition of nerve impulse generation and conduction, leading to a loss of sensation in the area where the anesthetic is applied . This makes it useful as a local anesthetic.

Action Environment

The action, efficacy, and stability of Butacaine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butacaine sulfate involves several steps:

Conjugate Addition: Metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol.

Esterification: This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester.

Reduction: The final step involves the reduction of the nitro group to yield butacaine.

Industrial Production Methods: Industrial production of butacaine sulfate follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Reaktionstypen: Butacainsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe in ihrem Vorläufer kann während der Synthese zu einer Aminogruppe reduziert werden.

Substitution: Die Veresterung beinhaltet die Substitution der Hydroxylgruppe durch eine Estergruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumchlorbenzolsulfonamid, Perchlorsäure, Temperatur von 303 K.

Reduktion: Metallisches Natrium, Allylalkohol, Dibutylamin.

Veresterung: p-Nitrobenzoylchlorid.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: Butacaine sulfate is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

Eigenschaften

CAS-Nummer |

149-15-5 |

|---|---|

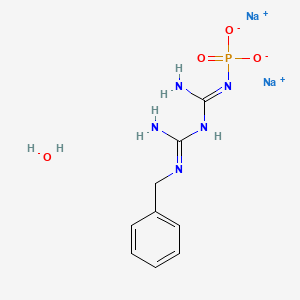

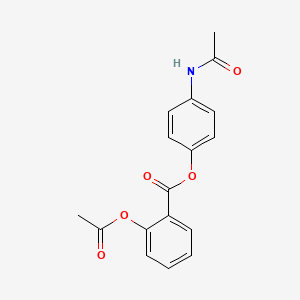

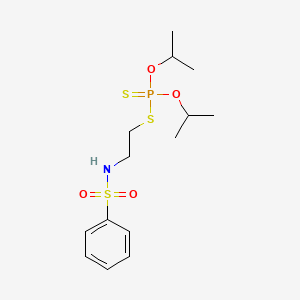

Molekularformel |

C18H32N2O6S |

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |

InChI |

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |

InChI-Schlüssel |

REAJXHWQEFYUCV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Kanonische SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

149-15-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butacaine sulfate exert its effects?

A: Butacaine sulfate is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

Q2: What is the stoichiometry of the reaction between butacaine sulfate and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between butacaine sulfate and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between butacaine sulfate and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and butacaine sulfate concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of butacaine sulfate by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of butacaine sulfate?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of butacaine sulfate with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating butacaine sulfate from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of butacaine sulfate in clinical settings?

A: Clinical observations have suggested that butacaine sulfate might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of butacaine sulfate might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to butacaine sulfate, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of butacaine sulfate with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.